Meproscillarin

Beschreibung

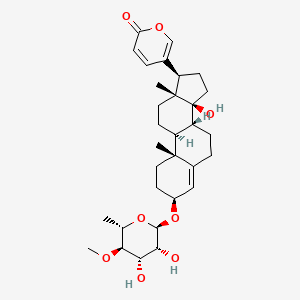

semi-synthetic derivative of proscillaridin of Scilla (Liliaceae); structure in Negwer, 5th ed, #6625; RN given refers to (3beta)-isome

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

33396-37-1 |

|---|---|

Molekularformel |

C31H44O8 |

Molekulargewicht |

544.7 g/mol |

IUPAC-Name |

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C31H44O8/c1-17-27(36-4)25(33)26(34)28(38-17)39-20-9-12-29(2)19(15-20)6-7-23-22(29)10-13-30(3)21(11-14-31(23,30)35)18-5-8-24(32)37-16-18/h5,8,15-17,20-23,25-28,33-35H,6-7,9-14H2,1-4H3/t17-,20-,21+,22-,23+,25-,26+,27-,28-,29-,30+,31-/m0/s1 |

InChI-Schlüssel |

RKWPZPDLTYBKCL-RVZGXXANSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

33396-37-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

meproscillarin methylproscillaridin proscillaridin 4'-methyl ethe |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Meproscillarin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meproscillarin, a cardiac glycoside derived from Urginea maritima, has demonstrated significant anticancer activity across a spectrum of cancer cell lines. Traditionally used in the treatment of cardiac conditions, its repurposing as an oncological therapeutic is supported by a growing body of preclinical evidence. This technical guide delineates the core mechanisms of action of this compound in cancer cells, focusing on its molecular targets, downstream signaling pathways, and the induction of cellular death processes. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key signaling pathways and workflows are visualized to offer a comprehensive resource for the scientific community.

Introduction

Cardiac glycosides are a class of naturally occurring steroid-like compounds known for their inhibitory action on the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump.[1] While their cardiotonic effects are well-established, recent research has unveiled their potential as potent anticancer agents.[1][2] this compound (also known as proscillaridin (B1679727) A) has emerged as a promising candidate, exhibiting cytotoxic and anti-proliferative effects at nanomolar concentrations in various cancer models, including lung, prostate, breast, pancreatic, and colon cancers.[2][3] This document provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects.

Primary Molecular Target: Na+/K+-ATPase

The principal mechanism of action of this compound in cancer cells is the inhibition of the Na+/K+-ATPase, an integral membrane protein responsible for maintaining sodium and potassium gradients across the cell membrane.[4][5] This inhibition disrupts cellular ion homeostasis, leading to an increase in intracellular sodium and calcium concentrations, which in turn triggers a cascade of downstream signaling events.[4][5]

Key Signaling Pathways Modulated by this compound

Inhibition of the Na+/K+-ATPase by this compound initiates a complex interplay of intracellular signaling pathways that collectively contribute to its anticancer effects.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[6][7] this compound has been shown to inhibit both constitutive and inducible STAT3 activation.[8] This inhibition is associated with an increase in the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3, and a decrease in the phosphorylation of Src, an upstream activator of STAT3.[8]

References

- 1. [PDF] Analysis of apoptosis by propidium iodide staining and flow cytometry | Semantic Scholar [semanticscholar.org]

- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.tghn.org [media.tghn.org]

- 4. Cross-Talk between NOK and EGFR: Juxtamembrane and Kinase domain interactions enhancing STAT3/5 signaling in breast cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation [mdpi.com]

- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Proscillaridin A: A Technical Guide to its Botanical Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proscillaridin A, a potent cardiac glycoside, has garnered significant scientific interest beyond its traditional use in treating cardiac conditions. Belonging to the bufadienolide class of cardiotonic steroids, this natural compound is now being extensively investigated for its promising anticancer activities.[1][2] This technical guide provides an in-depth overview of the primary botanical sources of Proscillaridin A and details the established methodologies for its extraction and purification, tailored for professionals in research and drug development.

Botanical Sources of Proscillaridin A

Proscillaridin A is predominantly isolated from perennial bulbous plants belonging to the genus Drimia, which is taxonomically classified under the family Asparagaceae.[3] The most notable and widely documented botanical sources include:

-

Drimia maritima (L.) Stearn (syn. Urginea maritima) : Commonly known as sea squill, this is the principal and most studied source of Proscillaridin A.[1][3] This species is native to the Mediterranean region and has been used in folk medicine for centuries for various ailments.[3]

-

Drimia indica (Roxb.) Jessop : This species, found in India, is another documented source of Proscillaridin A.[4]

The bulbs of these plants are the primary plant part utilized for the extraction of Proscillaridin A and other bioactive bufadienolides.[5]

Extraction Methodologies

The extraction of Proscillaridin A from its botanical sources involves a multi-step process aimed at efficiently isolating the compound while minimizing degradation. Several methods have been explored, with ultrasonic-assisted extraction demonstrating superior efficacy.[3]

Comparison of Extraction Techniques

A comparative analysis of different extraction methods has shown that the ultrasonic technique provides the best recovery of Proscillaridin A from Drimia maritima.[3] While maceration and heat-reflux extraction are also viable, they are generally less efficient.

| Extraction Method | Solvent | Key Parameters | Reported Efficacy |

| Ultrasonic Extraction | Methanol (B129727) | 0.25 g plant material, 10 mL solvent, 60 min, 40°C, repeated three times | Best recovery[3] |

| Heat-Reflux Extraction | Methanol | 2.5 g plant material, 100 mL solvent, 60 min | Lower recovery than ultrasonic extraction |

| Maceration | Methanol | 2.5 g plant material, 100 mL solvent, 72 h | Lower recovery than ultrasonic extraction |

Solvent Selection

The choice of solvent significantly impacts the extraction efficiency. A study comparing various solvents demonstrated that methanol is the optimal choice for extracting Proscillaridin A from Drimia maritima, offering higher recovery and fewer interfering compounds compared to acetone, chloroform, and an ethanol-water mixture (80:20).[3]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Proscillaridin A from Drimia maritima

This protocol is based on the optimized method described for achieving the best recovery of Proscillaridin A.[3]

1. Plant Material Preparation:

- Obtain fresh bulbs of Drimia maritima.

- Clean the bulbs thoroughly to remove any soil and debris.

- Dry the bulbs in an oven at a controlled temperature (e.g., 40-70°C) until a constant weight is achieved to remove moisture.[5]

- Grind the dried bulbs into a fine powder (e.g., 300 mesh).

2. Extraction Procedure:

- Weigh 0.25 g of the powdered plant material.

- Suspend the powder in 10 mL of methanol in a suitable vessel.

- Place the vessel in an ultrasonic bath.

- Sonicate the mixture for 60 minutes at a constant temperature of 40°C.

- After sonication, filter the mixture to separate the extract from the plant residue.

- Repeat the extraction process on the plant residue two more times, each time with a fresh 10 mL of methanol, to ensure exhaustive extraction.

- Combine the filtrates from all three extraction cycles.

3. Sample Preparation for Analysis:

- Transfer the combined filtrate to a 100 mL volumetric flask.

- Dilute the extract to the mark with methanol.

- Prior to HPLC analysis, filter the diluted extract through a 0.45 µm membrane filter to remove any particulate matter.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification and Purification

This HPLC-UV method has been validated for the reliable quantification of Proscillaridin A in Drimia maritima extracts.[3]

1. Chromatographic System:

- HPLC System: A system equipped with a vacuum degasser, quaternary pump, and a UV detector is suitable.

- Column: A reversed-phase ACE C18 column (4.6 × 250 mm, 5 µm particle size) provides good separation.[3]

- Software: Use appropriate software for instrument control, data acquisition, and processing.

2. Chromatographic Conditions:

- Mobile Phase: A gradient elution system using Methanol (A) and Water (B).

- 0-15 min: 50% A, 50% B

- 15-35 min: Linear gradient to 80% A, 20% B

- 35-40 min: Linear gradient back to 50% A, 50% B

- 40-50 min: Isocratic at 50% A, 50% B (equilibration)

- Flow Rate: 1 mL/min.[3]

- Detection Wavelength: 300 nm.[3]

- Injection Volume: As appropriate for the analysis.

3. Standard Solution Preparation:

- Prepare a stock standard solution by accurately weighing and dissolving 1 mg of Proscillaridin A reference standard in 10 mL of methanol.

- Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.

4. Data Analysis:

- Identify the Proscillaridin A peak in the sample chromatogram by comparing its retention time with that of the reference standard.

- Quantify the amount of Proscillaridin A in the sample by using the calibration curve generated from the standard solutions. The reported recovery average for this method is 93.7%.[3]

Signaling Pathways and Mechanism of Action

Proscillaridin A exerts its anticancer effects by modulating several critical cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).

Inhibition of the JAK2/STAT3 Signaling Pathway

Proscillaridin A has been shown to inhibit the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting the phosphorylation and activation of JAK2 and STAT3, Proscillaridin A can suppress the transcription of target genes involved in tumor progression.[1]

Caption: Proscillaridin A inhibits the JAK2/STAT3 signaling pathway.

Induction of Mitochondrial Apoptosis

A key mechanism of Proscillaridin A's anticancer activity is the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This process involves:

-

Increased Reactive Oxygen Species (ROS): Proscillaridin A treatment leads to an increase in intracellular ROS.[1]

-

Mitochondrial Dysfunction: This is characterized by the disruption of the mitochondrial membrane potential (MMP).[1]

-

Modulation of Bcl-2 Family Proteins: Proscillaridin A decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio favors apoptosis.[1]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[2]

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

References

- 1. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - Hou - Annals of Translational Medicine [atm.amegroups.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Meproscillarin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meproscillarin is a semi-synthetic cardiac glycoside derived from proscillaridin (B1679727), a natural product found in plants of the genus Scilla. Like other cardiac glycosides, it has been investigated for its effects on the cardiovascular system. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, intended to support further research and development efforts.

Chemical Structure and Identifiers

This compound is characterized by a steroid nucleus with an attached lactone ring and a sugar moiety. Specifically, it is the 4'-O-methyl ether of proscillaridin.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | [1] |

| CAS Number | 33396-37-1 | [1] |

| Molecular Formula | C₃₁H₄₄O₈ | [2] |

| Molecular Weight | 544.68 g/mol | [2] |

| SMILES | C[C@H]1--INVALID-LINK--O[C@@]2([H])CC[C@@]3(C)C(=C2)CC[C@]4([H])[C@]3([H])CC[C@]5(C)--INVALID-LINK--c6ccc(=O)oc6)O)O">C@@HOC | [2] |

| InChI Key | RKWPZPDLTYBKCL-RVZGXXANSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 213-217 °C | [3] |

| Boiling Point | 709.8 °C at 760 mmHg (estimated) | [4] |

| Density | 1.29 g/cm³ | [4] |

| Refractive Index | 1.599 (estimated) | [4] |

| Solubility | Information on solubility in specific solvents is limited in publicly available literature. As a glycoside, it is expected to have some solubility in polar organic solvents. | |

| pKa | No experimental data available. | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | [5] |

Pharmacological Properties and Mechanism of Action

This compound is classified as a cardiotonic agent and, like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiac myocytes.[6]

Inhibition of the Na+/K+-ATPase leads to a cascade of events:

-

Increased Intracellular Sodium: The pump's inhibition causes an accumulation of intracellular sodium ions.[7]

-

Altered Sodium-Calcium Exchange: The increased intracellular sodium concentration reduces the efficiency of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell.[7]

-

Increased Intracellular Calcium: This leads to an accumulation of intracellular calcium ions.[7]

-

Enhanced Cardiac Contractility: The higher concentration of intracellular calcium increases the force of contraction of the heart muscle (positive inotropic effect).[7]

Beyond its direct effects on ion transport, the inhibition of Na+/K+-ATPase by cardiac glycosides can also trigger various intracellular signaling pathways. These pathways are activated through the Na+/K+-ATPase acting as a signal transducer. Binding of the cardiac glycoside can lead to the activation of Src tyrosine kinase, which in turn can activate the Epidermal Growth Factor Receptor (EGFR) and the subsequent Ras-MEK-MAPK pathway. This can lead to the production of reactive oxygen species (ROS) and the activation of the transcription factor NF-κB.[8][9]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard assays for cardiac glycosides can be adapted.

Protocol 1: Determination of Na+/K+-ATPase Inhibition

This protocol outlines a general method to determine the inhibitory activity of this compound on Na+/K+-ATPase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Na+/K+-ATPase.

Materials:

-

This compound

-

Purified Na+/K+-ATPase enzyme preparation

-

ATP (Adenosine triphosphate)

-

Buffer solution (e.g., Tris-HCl) containing MgCl₂, NaCl, and KCl

-

Reagents for detecting inorganic phosphate (B84403) (Pi) released from ATP hydrolysis (e.g., malachite green-based colorimetric assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Add the Na+/K+-ATPase enzyme preparation to the wells of a 96-well plate.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding ATP to each well.

-

Incubate for a fixed period to allow for ATP hydrolysis.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Add the colorimetric reagent to detect the amount of inorganic phosphate produced.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by plotting the inhibition curve.

Protocol 2: Synthesis of this compound

This compound is a semi-synthetic derivative of proscillaridin. The synthesis involves the selective methylation of the 4'-hydroxyl group of the rhamnose sugar moiety.[3]

Starting Material: Proscillaridin

Key Reaction Step: Methylation of the 4'-hydroxyl group.

General Procedure:

-

Protection of other hydroxyl groups: The 2'- and 3'-hydroxyl groups of the rhamnose moiety in proscillaridin are protected, for example, by forming an orthoformate.

-

Methylation: The protected proscillaridin is then treated with a methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide). This reaction specifically methylates the free 4'-hydroxyl group.

-

Deprotection: The protecting group on the 2'- and 3'-hydroxyls is removed under acidic conditions to yield this compound.

Analytical Methods

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of methanol (B129727) and water.

-

Detection: UV detection at approximately 300 nm.

-

Validation: The method should be validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Conclusion

This compound, as a semi-synthetic cardiac glycoside, presents a unique profile for researchers in pharmacology and drug development. Its well-defined chemical structure and its primary mechanism of action through Na+/K+-ATPase inhibition provide a solid foundation for further investigation. The provided data and protocols are intended to serve as a comprehensive resource to facilitate these future studies. Further research is warranted to fully elucidate its solubility profile, pKa, and to develop and validate specific analytical and activity assay protocols.

References

- 1. (3beta)-3-((6-Deoxy-4-O-methyl-alpha-L-mannopyranosyl)oxy)-14-hydroxybufa-4,20,22-trienolide | C31H44O8 | CID 15942714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. This compound CAS#: 33396-37-1 [m.chemicalbook.com]

- 4. This compound| CAS:#33396-37-1 -Letopharm Limited [letopharm.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Mechanism of cardiac glycoside inhibition of the (Na+-K+)-dependent ATPase from cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Proscillaridin? [synapse.patsnap.com]

- 8. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

- 9. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

Bufanolide class of compounds and their biological activity

An In-depth Technical Guide to the Bufanolide (B1219222) Class of Compounds and Their Biological Activity

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Bufanolides

Bufanolides are a class of C-24 steroid compounds characterized by a six-membered lactone ring (α-pyrone) attached at the C-17 position of the steroid nucleus.[1][2] Originally identified in toad venom from the Bufo genus, from which their name is derived, these compounds are also found in various plant species, such as those of the Kalanchoe genus.[1][3] Bufanolides and their glycosidic forms are classified as cardiotonic steroids, sharing this category with cardenolides.[2][4]

Historically used in traditional Chinese medicine in the form of "Chan'Su" (toad venom), bufanolides have garnered significant scientific interest for their broad spectrum of potent biological activities.[5][6] These activities primarily include cardiotonic, anticancer, and anti-inflammatory effects.[3][7] The primary mechanism of action for many of these effects is the specific inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane pump responsible for maintaining cellular ion gradients.[5][8] However, their therapeutic potential is often limited by a narrow therapeutic index and significant cardiotoxicity.[1][5] Modern research focuses on understanding their detailed mechanisms of action and developing strategies, such as novel drug delivery systems, to mitigate toxicity and enhance efficacy.[7]

Core Biological Activity: Anticancer Effects

Bufanolides have demonstrated potent cytotoxic effects across a wide range of human cancer cell lines.[7] This has led to extensive investigation into their potential as novel anticancer agents. Compounds such as bufalin (B1668032), cinobufagin, and resibufogenin (B1668039) have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[7][9][10]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for prominent bufanolides against various cancer cell lines.

Table 1: IC50 Values of Bufalin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | < 5 nM[7][10] |

| A549 | Non-Small Cell Lung Cancer | < 5 nM[10], ~30 nM[11] |

| H1299 | Non-Small Cell Lung Cancer | ~30 nM[11] |

| HCC827 | Non-Small Cell Lung Cancer | ~30 nM[11] |

| U87MG | Glioblastoma | Data not specified[7] |

| MGC803 | Gastric Cancer | 80 nM (induces apoptosis)[12] |

| Caki-1 | Renal Carcinoma | 10-1000 nM range tested[4] |

| HT-29 | Colorectal Carcinoma | 100 nM (used for pathway analysis)[13] |

| HepG2 | Hepatocellular Carcinoma | Data not specified[7] |

Table 2: IC50 Values of Cinobufagin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| CAL-27 | Oral Squamous Cell Carcinoma | ~26 nM[1] |

| QBC939 | Cholangiocarcinoma | 2.08 µM (at 48h)[14] |

| RBE | Cholangiocarcinoma | 1.93 µM (at 48h)[14] |

| NSCLC lines | Non-Small Cell Lung Cancer | 0.1 - 0.5 µM range tested[6] |

| U87MG-EGFR | Glioblastoma | Potent activity at 0.1 µM[15] |

Table 3: IC50 Values of Resibufogenin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| Panc-1 | Pancreatic Cancer | 2.88 µM (at 48h)[9] |

| Aspc | Pancreatic Cancer | 4.76 µM (at 48h)[9] |

| HT29 | Colorectal Cancer | Dose-dependent inhibition observed[3] |

| SW480 | Colorectal Cancer | Dose-dependent inhibition observed[3] |

| U87MG-EGFR | Glioblastoma | Selective activity at 0.5 µM[15] |

Key Signaling Pathways in Anticancer Activity

Bufanolides exert their anticancer effects by modulating several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

The primary molecular target of bufanolides is the α-subunit of the Na+/K+-ATPase pump.[16] Inhibition of this pump leads to an increase in intracellular Na+ concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of Ca2+. This disruption of ion homeostasis is a key trigger for downstream signaling events, including the activation of pathways that lead to apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Bufalin has been shown to inhibit this pathway in various cancer cells, including gastric and colon cancer.[2][12][13] By suppressing the phosphorylation (activation) of key proteins like Akt and mTOR, bufalin prevents the pro-survival signals, thereby sensitizing cancer cells to apoptosis.[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[7]

Objective: To determine the IC50 value of a bufanolide compound on a specific cancer cell line.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is quantified by dissolving it in a solvent and measuring the absorbance, which is directly proportional to the number of viable cells.[7]

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Bufanolide stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000–10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[7][17]

-

Compound Treatment: Prepare serial dilutions of the bufanolide compound in complete culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. Include untreated control wells and vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).[7]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7][11]

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][17]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[18]

-

Absorbance Measurement: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[7]

Core Biological Activity: Anti-inflammatory Effects

Bufanolides, particularly bufalin, exhibit significant anti-inflammatory properties.[16] Their mechanism of action involves the modulation of key inflammatory signaling pathways, leading to the reduced production of pro-inflammatory mediators.

Key Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines (TNF-α, IL-6).[19][20] Bufalin has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking the inflammatory cascade.

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. To analyze NF-κB activation, the levels of total and phosphorylated key proteins are measured.

Objective: To determine if a bufanolide compound inhibits NF-κB activation by assessing the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

Procedure:

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages like RAW 264.7) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of the bufanolide compound for various time points.

-

Protein Extraction:

-

For IκBα analysis: Lyse the whole cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates.[21]

-

For p65 translocation: Perform nuclear and cytoplasmic fractionation to separate proteins from these cellular compartments.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Key antibodies include:

-

Anti-phospho-IκBα

-

Anti-IκBα

-

Anti-p65

-

An antibody for a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions).

-

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. A decrease in phospho-IκBα and total IκBα levels in stimulated cells indicates pathway activation. Inhibition of this degradation by the bufanolide, coupled with reduced p65 in the nuclear fraction, confirms its inhibitory effect.[19]

Conclusion and Future Perspectives

The bufanolide class of compounds represents a rich source of biologically active molecules with significant therapeutic potential, particularly in oncology and inflammatory diseases. Their potent, multi-targeted action, primarily initiated through the inhibition of Na+/K+-ATPase and modulation of critical signaling pathways like PI3K/Akt and NF-κB, makes them compelling candidates for drug development. However, the clinical translation of these natural products is hampered by their inherent toxicity and unfavorable pharmacokinetic properties.[5][7] Future research must focus on medicinal chemistry efforts to generate derivatives with an improved therapeutic index and the development of advanced drug delivery systems, such as nanoparticles, to enhance tumor targeting and reduce systemic side effects.[7] A deeper understanding of their complex pharmacology will be crucial to unlocking their full potential as next-generation therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Resibufogenin inhibited colorectal cancer cell growth and tumorigenesis through triggering ferroptosis and ROS production mediated by GPX4 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Resibufogenin suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bufalin is a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/Akt is involved in bufalin-induced apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiac glycoside bufalin blocks cancer cell growth by inhibition of Aurora A and Aurora B activation via PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cinobufagin inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Bufalin sensitizes human bladder carcinoma cells to TRAIL-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT (Assay protocol [protocols.io]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Meproscillarin's Effect on Na+/K+-ATPase Pump Signaling: A Technical Guide

Executive Summary

The Na+/K+-ATPase, an essential transmembrane protein, is recognized for its canonical role in maintaining cellular ion homeostasis and for its more recently discovered function as a signal transducer. Meproscillarin, a cardiac glycoside derived from Urginea maritima, demonstrates potent interaction with the Na+/K+-ATPase. This interaction not only inhibits the pump's ion-translocating activity but also initiates a complex cascade of intracellular signaling events. This guide provides an in-depth examination of the dual-faceted mechanism of this compound, focusing on its role in modulating Na+/K+-ATPase-mediated signal transduction. We detail the molecular pathways involved, present quantitative data on its biological effects, provide comprehensive experimental protocols for studying these interactions, and visualize the key processes through detailed diagrams. This document serves as a technical resource for professionals engaged in cardiovascular research and oncological drug development.

Mechanism of Action: A Dual Role

This compound, like other cardiac glycosides, exerts its effects on the Na+/K+-ATPase through two primary mechanisms: inhibition of the ion pump function and activation of a signal transduction cascade.

Canonical Ion Pump Inhibition

The classical mechanism involves the direct binding of this compound to the extracellular-facing α-subunit of the Na+/K+-ATPase.[1] This binding event locks the enzyme in a phosphorylated E2-P conformation, thereby inhibiting its hydrolytic activity and preventing the transport of three Na+ ions out of the cell and two K+ ions into the cell.[2][3] The consequences of this inhibition are:

-

Increased Intracellular Sodium ([Na+]i): The blockade of Na+ efflux leads to its accumulation within the cell.[2]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated [Na+]i reduces the electrochemical gradient that drives the NCX to extrude calcium. This leads to a reversal or reduction in NCX activity.

-

Increased Intracellular Calcium ([Ca2+]i): The altered NCX function results in an accumulation of intracellular calcium, a key secondary messenger that influences numerous cellular processes, including muscle contraction and apoptosis.[2][4]

Na+/K+-ATPase as a Signal Transducer

Beyond its pumping function, the Na+/K+-ATPase acts as a scaffold and signal transducer, particularly when localized within membrane microdomains like caveolae.[5][6] Binding of this compound can trigger signaling cascades independent of significant changes in bulk intracellular ion concentrations.[7] This pathway is critical for understanding its effects in non-excitable cells, such as cancer cells.

The central components of this signaling cascade are:

-

Src Kinase Activation: Upon this compound binding, the Na+/K+-ATPase undergoes a conformational change that disrupts an inhibitory interaction between its α1 subunit and the non-receptor tyrosine kinase, Src. This leads to the activation of Src.[5][6][8]

-

EGFR Transactivation: Activated Src then phosphorylates and transactivates the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling even in the absence of EGFR's natural ligands.[7][9]

-

Downstream Pathways: Transactivated EGFR recruits adaptor proteins, leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[5][7] This cascade relays signals to the nucleus, influencing transcription factors like AP-1 and NF-κB and regulating genes involved in cell growth, proliferation, and motility.[5] Studies on the related compound proscillaridin (B1679727) A show that this signaling axis can downregulate pathways involving Focal Adhesion Kinase (FAK) and paxillin, thereby inhibiting cancer cell motility and invasion.[10][11]

Quantitative Data Presentation

The biological effects of this compound and related cardiac glycosides have been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) values. Note: Data for this compound may be limited; values for the closely related proscillaridin A and other cardiac glycosides are included for context.

Table 1: Inhibition of Na+/K+-ATPase Activity

| Compound | Source of Enzyme | Assay Method | IC50 |

|---|---|---|---|

| This compound | Data not readily available in searched literature | - | - |

| Proscillaridin A | Data not readily available in searched literature | - | - |

| Ouabain | Porcine kidney | 86Rb+ uptake | ~50 nM |

| Digoxin | Human cardiac | 86Rb+ uptake | ~30 nM |

Table 2: Inhibition of Cancer Cell Proliferation (IC50)

| Compound | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| Proscillaridin A | A549 | Non-small cell lung cancer | ~20 nM[10] |

| Proscillaridin A | H1975 | Non-small cell lung cancer | ~25 nM[10] |

| Proscillaridin A | PC9 | Non-small cell lung cancer | ~15 nM[10] |

| Lanatoside C | MCF-7 | Breast Cancer | 48.1 nM |

| Lanatoside C | HeLa | Cervical Cancer | 35.5 nM |

Detailed Experimental Protocols

Protocol 1: Measurement of Na+/K+-ATPase Activity

This protocol determines enzyme activity by measuring the amount of inorganic phosphate (B84403) (Pi) liberated from ATP hydrolysis, with the specific activity being the ouabain-sensitive portion.[12][13]

Materials:

-

Tissue homogenate or purified membrane fraction

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM EGTA, 50 mM Imidazole, pH 7.4

-

ATP solution: 100 mM Tris-ATP

-

Ouabain solution: 10 mM

-

Stopping Reagent: 10% Sodium Dodecyl Sulfate (SDS)

-

Phosphate Detection Reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare tissue homogenates or membrane fractions on ice. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a 96-well plate, prepare two sets of reactions for each sample:

-

Total ATPase Activity: 50 µL of Assay Buffer + 10 µL of sample (e.g., 20 µg protein).

-

Ouabain-Insensitive Activity: 40 µL of Assay Buffer + 10 µL of 10 mM Ouabain + 10 µL of sample.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Start the reaction by adding 10 µL of 100 mM ATP to all wells.

-

Incubation: Incubate at 37°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding 20 µL of 10% SDS.

-

Phosphate Detection: Add 150 µL of the phosphate detection reagent to each well. Incubate at room temperature for 15 minutes for color development.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).

-

Calculation:

-

Calculate the amount of Pi released using a standard curve.

-

Na+/K+-ATPase Activity = (Pi from Total Activity) - (Pi from Ouabain-Insensitive Activity).

-

Express activity as nmol Pi/min/mg protein.

-

Protocol 2: Western Blot Analysis of Src and ERK Phosphorylation

This protocol details the detection of phosphorylated (activated) Src (p-Src Tyr416) and ERK (p-ERK Thr202/Tyr204) relative to their total protein levels.[14][15]

Materials:

-

Cell culture reagents

-

This compound

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary antibodies: anti-p-Src, anti-Src, anti-p-ERK, anti-ERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS. Add lysis buffer, scrape cells, and transfer lysate to a microcentrifuge tube.

-

Lysate Processing: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature.

-

Primary Antibody: Incubate the membrane with primary antibody (e.g., anti-p-Src) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane 3x for 10 minutes each with TBST.

-

Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

-

Detection: Apply ECL substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize, the membrane can be stripped of antibodies and re-probed for total Src or total ERK following the manufacturer's protocol.

-

Analysis: Quantify band intensities using densitometry software. Express results as a ratio of phosphorylated protein to total protein.

Conclusion and Future Directions

This compound presents a compelling case for a dual-action therapeutic agent. Its ability to inhibit the Na+/K+-ATPase ion pump while simultaneously modulating a complex intracellular signaling network highlights the multifaceted nature of cardiac glycoside pharmacology. The activation of the Src-EGFR-MAPK axis provides a mechanistic basis for its observed effects on cell proliferation and motility, particularly in the context of oncology.[10] For researchers and drug developers, a thorough understanding of this signaling function is paramount. Future investigations should focus on elucidating the precise protein-protein interactions within the Na+/K+-ATPase signalosome, identifying downstream gene targets, and exploring the therapeutic potential of leveraging this signaling pathway in cancers that are resistant to conventional EGFR inhibitors. The protocols and data presented herein provide a foundational framework for advancing these critical research endeavors.

References

- 1. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Proscillaridin? [synapse.patsnap.com]

- 3. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Basis of Na, K–ATPase Regulation of Diseases: Hormone and FXYD2 Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoledo.edu [utoledo.edu]

- 6. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]

- 7. utoledo.edu [utoledo.edu]

- 8. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Na+/K+-ATPase-mediated signal transduction and Na+/K+-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. znaturforsch.com [znaturforsch.com]

- 13. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Preclinical Pharmacodynamics of Meproscillarin: An In-depth Technical Guide

Disclaimer: Preclinical pharmacodynamic data specifically for Meproscillarin is limited in recently published literature. This guide leverages available data for Proscillaridin A, a closely related cardiac glycoside, to provide insights into the potential mechanisms and effects of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a cardiac glycoside, a class of naturally derived compounds historically used in the treatment of heart failure.[1][2][3][4] More recently, cardiac glycosides have been investigated for their potential anticancer activities.[5][6][7] This document provides a comprehensive overview of the preclinical pharmacodynamics of this compound, with a focus on its anticancer properties, drawing parallels from studies on Proscillaridin A.

Mechanism of Action

The primary mechanism of action of cardiac glycosides like this compound and Proscillaridin A is the inhibition of the Na+/K+-ATPase pump.[4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger.[4] This cascade of events is responsible for the cardiotonic effects of these compounds.[4]

In the context of cancer, the inhibition of Na+/K+-ATPase by Proscillaridin A has been shown to trigger a series of downstream signaling events that lead to apoptosis and inhibition of cell growth and motility.[8]

Signaling Pathways

Preclinical studies on Proscillaridin A have elucidated its impact on several key signaling pathways implicated in cancer progression.

EGFR-Src Pathway

Proscillaridin A has been shown to inhibit the growth and motility of lung cancer cells by downregulating the EGFR-Src-associated pathway.[9] It can inhibit EGFR activity in both EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cells.[9] This suggests a potential therapeutic application for this compound in TKI-resistant NSCLC.[9]

Figure 1. Inhibition of the EGFR-Src signaling pathway by this compound.

Induction of Oxidative and ER Stress

Proscillaridin A induces apoptosis in A549 lung adenocarcinoma cells by promoting oxidative stress and endoplasmic reticulum (ER) stress.[5][6] This is evidenced by the generation of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), and decreased activity of thioredoxin reductase 1 (TrxR1).[5] The ER stress is confirmed by the increased phosphorylation of eIF2α and the expression of its downstream effectors.[6]

Figure 2. Induction of oxidative and ER stress leading to apoptosis.

STAT3 Activation Inhibition

Proscillaridin A has been found to inhibit both constitutive and inducible STAT3 activation.[6] This inhibition is associated with increased SHP-1 expression and decreased phosphorylation of Src.[6]

Figure 3. This compound-mediated inhibition of STAT3 activation.

Calcium-Induced DR4 Upregulation

Proscillaridin A elevates intracellular Ca2+ levels, which in turn activates the AMPK pathway and upregulates death receptor 4 (DR4) expression, leading to apoptosis in NSCLC cells.[8]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies on Proscillaridin A.

Table 1: In Vitro Cytotoxicity of Proscillaridin A in NSCLC Cell Lines [9]

| Cell Line | EGFR Mutation Status | IC50 (24h) | IC50 (48h) | IC50 (72h) |

| PC9 | Exon 19 deletion | ~50 nM | ~25 nM | ~10 nM |

| PC9IR | T790M | ~60 nM | ~30 nM | ~15 nM |

| H1975 | L858R, T790M | ~70 nM | ~40 nM | ~20 nM |

| A549 | Wild-type | ~80 nM | ~50 nM | ~30 nM |

Table 2: In Vivo Tumor Growth Inhibition by Proscillaridin A [8]

| Animal Model | Treatment Group | Tumor Volume Reduction vs. Vehicle |

| Nude mice with NSCLC xenografts | Proscillaridin A | Significant suppression |

| Nude mice with NSCLC xenografts | Afatinib | Significant suppression |

Experimental Protocols

In Vitro Cell Viability Assay

-

Cell Lines: Non-small cell lung cancer (NSCLC) cell lines (e.g., PC9, PC9IR, H1975, A549).[9]

-

Treatment: Cells are exposed to varying concentrations of Proscillaridin A for 24, 48, and 72 hours.[9]

-

Assay: Cell viability is determined using assays such as MTT, CTG, BrdU, or Alamar Blue.[10]

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxic effect.[9]

References

- 1. [Preliminary hemodynamic studies on the activity of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effect of this compound on left ventricular hemodynamics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Clinical observations during accumulative oral glycoside therapy with this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Proscillaridin used for? [synapse.patsnap.com]

- 5. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions [mdpi.com]

- 8. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Proscillaridin A: An In-Depth Technical Guide to its In Vitro Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proscillaridin A, a cardiac glycoside derived from plants of the Urginea genus, has emerged as a potent and multifaceted agent with significant in vitro anticancer properties.[1][2] Traditionally used in the treatment of cardiac insufficiency, its repurposing for oncological applications is supported by a growing body of evidence demonstrating its ability to inhibit cancer cell proliferation, induce programmed cell death, and modulate key signaling pathways at nanomolar concentrations.[3][4] This technical guide provides a comprehensive overview of the in vitro anticancer activities of Proscillaridin A, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action to support further research and drug development efforts.

Core Anticancer Mechanisms

Proscillaridin A exerts its anticancer effects through a variety of mechanisms, primarily initiated by its binding to and inhibition of the Na+/K+-ATPase pump on the cell membrane.[4][5] This inhibition leads to a cascade of downstream events culminating in cancer cell death. The principal in vitro anticancer activities of Proscillaridin A include:

-

Induction of Apoptosis: Proscillaridin A is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cell lines.[3][6] This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of Bcl-2 family proteins.[1][7] Key hallmarks of apoptosis induced by Proscillaridin A include the activation of caspases (caspase-3, -8, and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][4][8]

-

Induction of Autophagy: In addition to apoptosis, Proscillaridin A can induce autophagy, a cellular process of self-digestion.[3][9] However, the role of autophagy in Proscillaridin A-mediated cell death appears to be context-dependent, as inhibiting autophagy has been shown to enhance its apoptotic effects in some cancer models.[8]

-

Cell Cycle Arrest: Proscillaridin A can arrest the cell cycle at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[10][11]

-

Inhibition of Key Signaling Pathways: A crucial aspect of Proscillaridin A's anticancer activity is its ability to modulate multiple signaling pathways that are often dysregulated in cancer. These include the STAT3, PI3K/Akt/mTOR, MAPK, and Src signaling pathways.[1][8][12][13]

Quantitative Data: In Vitro Efficacy

The potency of Proscillaridin A varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's effectiveness, is typically in the nanomolar range.

| Cancer Type | Cell Line | IC50 (nM) | Treatment Duration (h) | Reference |

| Pancreatic Cancer | Panc-1 | 35.25 | 72 | [3] |

| BxPC-3 | 180.3 | 72 | [3] | |

| AsPC-1 | 370.9 | 72 | [3] | |

| Prostate Cancer | LNCaP | 25-50 (effective concentration) | Not Specified | [1] |

| DU145 | 25-50 (effective concentration) | Not Specified | [1] | |

| Lung Cancer (NSCLC) | A549 | 25-50 (effective concentration) | 24 | [4] |

| PC9 | ~20 | 72 | [14] | |

| PC9IR | ~25 | 72 | [14] | |

| H1975 | ~30 | 72 | [14] | |

| Glioblastoma | GBM6 | ~50 | 72 | [11][15] |

| GBM9 | ~100 | 72 | [11][15] | |

| U87-MG | Not Specified | Not Specified | [15] | |

| U251-MG | Not Specified | Not Specified | [15] | |

| Colon Cancer | HT29 | >11.1 (effective concentration) | Not Specified | |

| SW480 | Not Specified | Not Specified | ||

| SW620 | >3.7 (effective concentration) | Not Specified | ||

| Embryonal Rhabdomyosarcoma | RD | Not Specified | 24-48 | [10] |

| Breast Cancer | MDA-MB-231 | Not Specified | Not Specified | [8] |

| MCF-7 | Not Specified | Not Specified | [8] | |

| Hepatocellular Carcinoma | Multiple HCC cell lines | Not Specified | Not Specified | [9] |

| Colorectal Cancer | CT26 | Not Specified | Not Specified | [16] |

| HCT-116 | Not Specified | Not Specified | [16] | |

| Ovarian Adenocarcinoma | SK-OV-3 | Not Specified | Not Specified | [16] |

Signaling Pathways Modulated by Proscillaridin A

Proscillaridin A's interaction with the Na+/K+-ATPase pump triggers a complex network of intracellular signaling events. The following diagrams illustrate some of the key pathways affected.

Caption: Proscillaridin A induced apoptosis pathway.

Caption: Inhibition of the JAK/STAT3 signaling pathway.

Caption: Modulation of the PI3K/AKT/mTOR pathway.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the anticancer properties of Proscillaridin A. Specific details may vary between studies.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Proscillaridin A (e.g., 0-1000 nM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with Proscillaridin A at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-STAT3, STAT3, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

Caption: General workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

Proscillaridin A demonstrates robust in vitro anticancer activity across a spectrum of malignancies, primarily through the induction of apoptosis and the modulation of critical oncogenic signaling pathways. Its potency at nanomolar concentrations highlights its potential as a promising candidate for further preclinical and clinical development. Future research should focus on elucidating the full range of its molecular targets, exploring its efficacy in combination with other chemotherapeutic agents to overcome drug resistance, and investigating its in vivo antitumor effects in various cancer models. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions | MDPI [mdpi.com]

- 13. researcherslinks.com [researcherslinks.com]

- 14. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Meproscillarin's Therapeutic Potential in MYC-Overexpressing Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC oncogene is a critical driver in a significant portion of leukemias, and its overexpression is often associated with aggressive disease and poor prognosis. Direct inhibition of MYC has proven challenging, making indirect targeting strategies a key focus of cancer research. This technical guide explores the mechanism of action of meproscillarin, a cardiac glycoside, in selectively targeting and inhibiting the growth of MYC-overexpressing leukemia cells. This compound, and its aglycone proscillaridin (B1679727) A, have been shown to induce the degradation of the MYC protein through a novel mechanism involving the global loss of lysine (B10760008) acetylation. This guide provides an in-depth overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound's anti-leukemic effects.

Introduction

MYC, a transcription factor, is a master regulator of cell proliferation, growth, and metabolism.[1] Its deregulation is a hallmark of many human cancers, including a wide range of hematological malignancies.[2] The addiction of cancer cells to high levels of MYC provides a therapeutic window for targeted therapies. Cardiac glycosides, a class of naturally derived compounds traditionally used for treating heart failure, have emerged as promising anti-cancer agents.[3][4][5][6] Their primary cellular target is the Na+/K+-ATPase ion pump.[4][7][8][9][10] Recent studies have demonstrated that the cardiac glycoside proscillaridin A, a derivative of this compound, exhibits potent and selective activity against leukemia cells characterized by MYC overexpression.[11][12]

This guide will focus on the molecular mechanisms through which this compound and its derivatives exert their anti-leukemic effects, with a specific emphasis on their ability to induce MYC protein degradation.

Mechanism of Action: Targeting MYC through Epigenetic Reprogramming

Proscillaridin A's anti-cancer activity in MYC-overexpressing leukemia is multifaceted, initiating from the inhibition of the Na+/K+-ATPase and culminating in the degradation of the MYC oncoprotein.[11][13][14] This process involves a significant epigenetic reprogramming characterized by a global reduction in lysine acetylation.[11][12]

The proposed signaling pathway is as follows:

-

Inhibition of Na+/K+-ATPase: Like other cardiac glycosides, proscillaridin A binds to and inhibits the Na+/K+-ATPase pump at the plasma membrane.[11][13][14]

-

Downregulation of Histone Acetyltransferases (HATs): This initial event leads to the rapid downregulation of several key histone acetyltransferases (HATs), including CBP and p300.[13][14][15]

-

Global Loss of Lysine Acetylation: The reduction in HAT activity results in a widespread decrease in lysine acetylation on both histone proteins (specifically H3K9, H3K14, H3K18, and H3K27) and non-histone proteins.[11][12][15]

-

Reduced MYC Acetylation and Stability: MYC is a direct target of this global loss of acetylation. Acetylation is crucial for maintaining MYC protein stability.

-

MYC Protein Degradation: The hypoacetylated MYC protein becomes unstable and is rapidly targeted for degradation, leading to a significant reduction in its half-life.[11][16]

-

Anti-Leukemic Effects: The depletion of MYC protein inhibits cell proliferation, downregulates MYC target gene expression, and induces differentiation in leukemia cells.[11][12]

Figure 1: Signaling pathway of this compound in MYC-overexpressing leukemia.

Quantitative Data Presentation

The efficacy of proscillaridin A against MYC-overexpressing leukemia has been demonstrated through various quantitative measures.

In Vitro Cytotoxicity

Proscillaridin A exhibits potent cytotoxic effects against leukemia cell lines with high MYC expression, with significantly lower IC50 values compared to cell lines with low MYC expression.

| Cell Line | Cancer Type | MYC Expression | IC50 (48h) | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | High | 2.3 nM | [17] |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia | High | 3 nM | [17] |

| AML 8227 (bulk) | Acute Myeloid Leukemia | High | 29 nM | [17] |

| AML 8227 (CD34+) | Acute Myeloid Leukemia (LSC-enriched) | High | 15 nM | [17] |

| SW48 | Colorectal Cancer | Low | >100 nM | [17] |

| A549 | Lung Cancer | Low | >100 nM | [17] |

Table 1: IC50 Values of Proscillaridin A in Various Cancer Cell Lines.

Effect on MYC Expression and Stability

Treatment with proscillaridin A leads to a rapid and significant decrease in both MYC mRNA and protein levels in sensitive leukemia cells.

| Parameter | Cell Line | Treatment Conditions | Result | Reference |

| MYC mRNA Level | MOLT-4 | 5 nM, 48h | ~90% downregulation | [17] |

| MYC Protein Level | MOLT-4 | 5 nM, 48h | >50% reduction | [17] |

| MYC Protein Level | NALM-6 | 5 nM, 48h | >50% reduction | [17] |

| MYC Protein Half-life (t1/2) | MOLT-4 | 5 nM, 16h | Reduced from 41 min to 23 min (1.8-fold decrease) | [16][17] |

Table 2: Proscillaridin A's Effect on MYC Expression and Stability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on MYC-overexpressing leukemia cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.

Figure 2: Workflow for the MTT cell viability assay.

Materials:

-

Leukemia cell lines

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed leukemia cells at a density of 5 x 10^4 to 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blotting for Protein Expression

This protocol is used to quantify the levels of MYC, acetylated histones, and other proteins of interest.

Materials:

-

Leukemia cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MYC, anti-acetyl-H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Cycloheximide (B1669411) (CHX) Chase Assay

This protocol is used to determine the half-life of the MYC protein.

Figure 3: Workflow for the cycloheximide (CHX) chase assay.

Materials:

-

Leukemia cells

-

This compound

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

-

Culture medium

-

Materials for Western blotting (as described above)

Procedure:

-

Treat leukemia cells with this compound or vehicle control for a specified time (e.g., 16 hours).

-

Add CHX to the culture medium at a final concentration that effectively inhibits protein synthesis (e.g., 50-100 µg/mL).

-

Collect cell samples at various time points after CHX addition (e.g., 0, 15, 30, 45, 60 minutes).

-

Immediately lyse the cells at each time point and prepare protein extracts.

-

Perform Western blotting to detect and quantify the levels of MYC protein at each time point.

-

Plot the percentage of remaining MYC protein (relative to the 0-minute time point) against time.

-

Calculate the half-life of the MYC protein from the degradation curve.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of therapeutic agents for the treatment of MYC-overexpressing leukemias. Their unique mechanism of action, which involves the induction of MYC protein degradation through the downregulation of histone acetyltransferases and a subsequent global loss of lysine acetylation, offers a novel strategy to target this otherwise "undruggable" oncoprotein. The potent and selective anti-leukemic activity of proscillaridin A at clinically relevant concentrations further supports its potential for repurposing in oncology.[11][12]

Future research should focus on elucidating the precise molecular link between Na+/K+-ATPase inhibition and the downregulation of HATs. Further preclinical and clinical studies are warranted to evaluate the safety and efficacy of this compound in patients with MYC-driven leukemias. Combination therapies with other anti-cancer agents could also be explored to enhance therapeutic outcomes.

References

- 1. protocols.io [protocols.io]

- 2. texaschildrens.org [texaschildrens.org]

- 3. biorxiv.org [biorxiv.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. reddit.com [reddit.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pnas.org [pnas.org]

- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comprehensive landscape of transcription profiles and data resources for human leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]

Proscillaridin A-Induced Apoptosis in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals